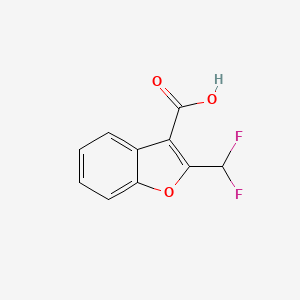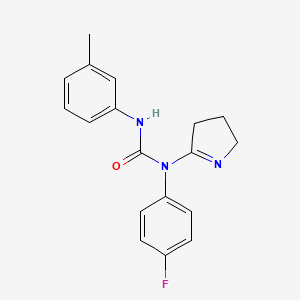
4-Amino-L-phenylalanine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-L-phenylalanine dihydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of phenylalanine, an essential amino acid, and is used in various scientific research applications. This compound is particularly valuable in the fields of drug development, enzymatic studies, and peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-L-phenylalanine dihydrochloride typically involves the protection of the amino and carboxyl groups of phenylalanine, followed by nitration and reduction steps. The protected phenylalanine undergoes nitration to introduce a nitro group at the para position of the benzene ring. This nitro group is then reduced to an amino group, resulting in 4-Amino-L-phenylalanine. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Amino-L-phenylalanine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of 4-Amino-L-phenylalanine, such as nitroso, nitro, and substituted amino derivatives .
科学的研究の応用
4-Amino-L-phenylalanine dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in enzymatic studies to understand enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various biochemical products and as a precursor in the synthesis of other compounds
作用機序
The mechanism of action of 4-Amino-L-phenylalanine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This conversion is crucial for the biosynthesis of neurotransmitters like dopamine and norepinephrine . The compound’s effects are mediated through its incorporation into peptides and proteins, influencing their structure and function .
類似化合物との比較
Similar Compounds
4-Nitro-L-phenylalanine: A nitro derivative of phenylalanine.
3-Amino-L-tyrosine: An amino derivative of tyrosine.
Uniqueness
4-Amino-L-phenylalanine dihydrochloride is unique due to its specific amino substitution at the para position of the benzene ring, which imparts distinct chemical and biological properties. This substitution allows it to participate in unique reactions and interactions compared to other phenylalanine derivatives .
特性
IUPAC Name |
(2S)-2-amino-3-(4-aminophenyl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H/t8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIVGCGPZWTJOQ-JZGIKJSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Amino-7-(1-methylbenzimidazol-2-yl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2655651.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2655655.png)



![5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2655661.png)


![2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2655665.png)
![6-[(10S,12S,13R,14R,17R)-12-Acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B2655666.png)



